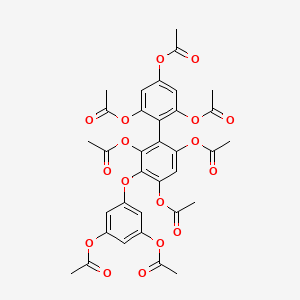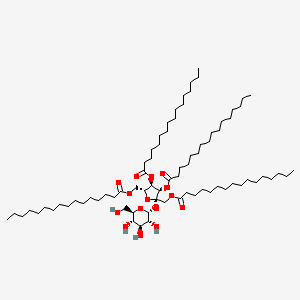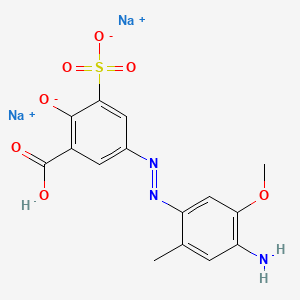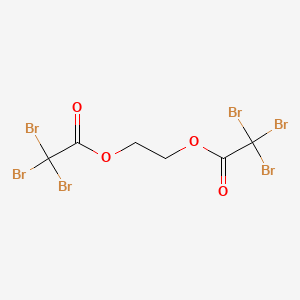
Ethylene bis(tribromoacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylene bis(tribromoacetate) is a chemical compound with the molecular formula C6H4Br6O4. It is an ester derived from tribromoacetic acid and ethylene glycol. This compound is known for its high bromine content, making it useful in various applications, particularly in the field of organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Ethylene bis(tribromoacetate) can be synthesized through the esterification reaction between tribromoacetic acid and ethylene glycol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of ethylene bis(tribromoacetate) may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and controlled reaction parameters, such as temperature and pressure, are crucial to achieving a high-quality product. Additionally, purification steps such as recrystallization or distillation may be employed to remove any impurities and obtain the pure compound.
化学反応の分析
Types of Reactions
Ethylene bis(tribromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form ethylene bis(acetate) by using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bonds in ethylene bis(tribromoacetate) can be hydrolyzed in the presence of water and an acid or base catalyst to yield tribromoacetic acid and ethylene glycol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent the decomposition of the reducing agent.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: Ethylene bis(acetate) and other reduced products.
Hydrolysis: Tribromoacetic acid and ethylene glycol.
科学的研究の応用
Ethylene bis(tribromoacetate) has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly those requiring bromine atoms as functional groups.
Materials Science: The compound is used in the preparation of flame retardants and other brominated materials due to its high bromine content.
Analytical Chemistry: It is employed in chromatographic techniques for the separation and analysis of complex mixtures.
Pharmacology: Research studies have explored its potential use in drug development and as a precursor for biologically active compounds.
作用機序
The mechanism of action of ethylene bis(tribromoacetate) involves its ability to undergo various chemical reactions, particularly those involving the bromine atoms. The bromine atoms can participate in electrophilic substitution reactions, making the compound a versatile reagent in organic synthesis. Additionally, the ester bonds in the compound can be hydrolyzed, releasing tribromoacetic acid and ethylene glycol, which can further participate in other chemical reactions.
類似化合物との比較
Ethylene bis(tribromoacetate) can be compared with other similar compounds, such as:
Ethylene bis(acetate): Lacks the bromine atoms, making it less reactive in substitution reactions.
Ethylene bis(dibromoacetate): Contains fewer bromine atoms, resulting in different reactivity and applications.
Tribromoacetic acid: The parent acid of ethylene bis(tribromoacetate), used in similar applications but with different reactivity due to the absence of the ester linkage.
Ethylene bis(tribromoacetate) stands out due to its high bromine content and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
94159-39-4 |
|---|---|
分子式 |
C6H4Br6O4 |
分子量 |
619.5 g/mol |
IUPAC名 |
2-(2,2,2-tribromoacetyl)oxyethyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C6H4Br6O4/c7-5(8,9)3(13)15-1-2-16-4(14)6(10,11)12/h1-2H2 |
InChIキー |
AZEYOLLKUUMOHW-UHFFFAOYSA-N |
正規SMILES |
C(COC(=O)C(Br)(Br)Br)OC(=O)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




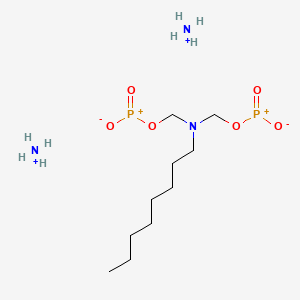



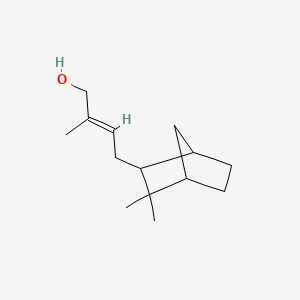
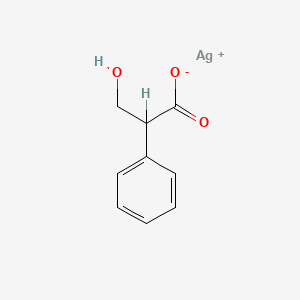

![1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate](/img/structure/B12684303.png)
